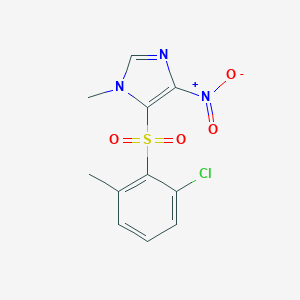
Galacardin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galacardin A is a natural product found in Saccharothrix with data available.
Applications De Recherche Scientifique
Antibiotic Properties
Galacardins A and B, produced by Saccharothrix sp. SANK 64289, are new members of glycopeptide antibiotics. They are structurally related to beta-avoparcin, differing in sugar composition, containing galactose. They demonstrate strong antimicrobial activity against Gram-positive bacteria and effective in vivo protection against Staphylococcus aureus infections in mice (Takeuchi et al., 1992).
Cardioprotective Effects
Studies have shown the cardioprotective properties of galanin and its fragments. Galanin (2-11) (G1), a peptide, has shown beneficial effects against myocardial ischemia-reperfusion (I/R) injury, enhancing functional and metabolic recovery in rat hearts, reducing infarct size, and lowering plasma levels of damage markers (Timotin et al., 2017). Another study on a galanin fragment (2-15) revealed similar cardioprotective properties, suggesting potential treatment strategies for cardiovascular diseases (Pisarenko et al., 2017).
Metabolic Syndrome Management
Galangin, a natural flavonoid, has been effective in alleviating signs of metabolic syndrome (MS) and cardiac abnormalities in rats fed a high-fat diet. It reduced inflammation, oxidative stress, and restored crucial protein expressions, showing potential in managing cardiometabolic disorders (Prasatthong et al., 2021).
Impact on Cardiac Tissue and Function
Research indicates that galanin affects the contractility and refractory period of cardiac tissues under different conditions, suggesting a role in cardiac function modulation (Kocić, 1998). Another study found that galangin ameliorates cardiac remodeling through the MEK1/2–ERK1/2 and PI3K–AKT pathways, suggesting its protective role against cardiac remodeling by decreasing inflammatory responses and apoptosis (Wang et al., 2019).
Neuroprotective Potential
Galangin has shown neuroprotective effects in cerebral ischemia, influencing amino acid biomarkers in brain tissue. It acts as a scavenger of free radicals and modulates metabolic pathways, suggesting potential in stroke therapy (Yang et al., 2016).
Antihypertensive Effects
Studies on galangin have demonstrated its antihypertensive effects, suggesting its potential in managing hypertension-related cardiac alterations. It modulates key pathways and shows antioxidative effects, which could be instrumental in treating hypertension-related heart conditions (Chaihongsa et al., 2023).
Propriétés
Numéro CAS |
137801-55-9 |
|---|---|
Formule moléculaire |
C101H121Cl2N9O46 |
Poids moléculaire |
2268 g/mol |
Nom IUPAC |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-19-[[2-[4-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2-(methylamino)acetyl]amino]-32,35,37-trihydroxy-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C101H121Cl2N9O46/c1-32-70(120)48(104)26-60(143-32)154-87-39-11-18-52(47(103)21-39)148-55-23-40-22-54(88(55)158-101-89(79(129)75(125)59(31-116)153-101)155-61-27-49(105)71(121)33(2)144-61)146-42-14-7-36(8-15-42)86(157-100-83(133)78(128)74(124)58(30-115)152-100)68(111-90(135)63(106-4)35-5-12-43(13-6-35)147-97-84(134)80(130)85(34(3)145-97)156-99-82(132)77(127)73(123)57(29-114)151-99)94(139)108-65(38-10-17-53(46(102)20-38)149-98-81(131)76(126)72(122)56(28-113)150-98)91(136)109-66(40)93(138)107-64-37-9-16-50(118)44(19-37)62-45(24-41(117)25-51(62)119)67(96(141)142)110-95(140)69(87)112-92(64)137/h5-25,32-34,48-49,56-61,63-87,89,97-101,106,113-134H,26-31,104-105H2,1-4H3,(H,107,138)(H,108,139)(H,109,136)(H,110,140)(H,111,135)(H,112,137)(H,141,142) |
Clé InChI |
VZHGBVYVAUUUAQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Synonymes |
galacardin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


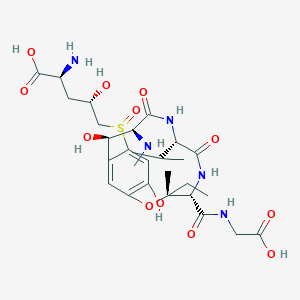

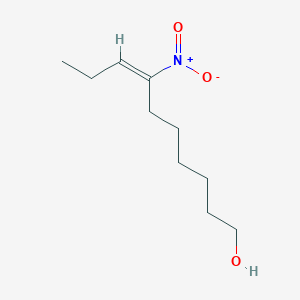
![sodium;2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoate](/img/structure/B235907.png)
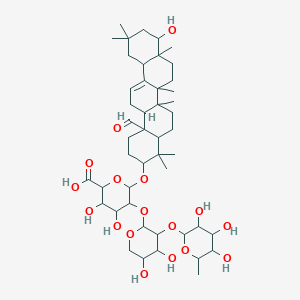
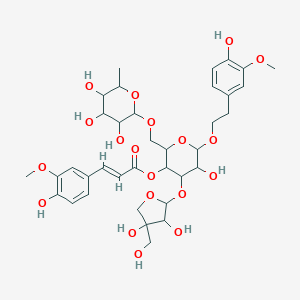
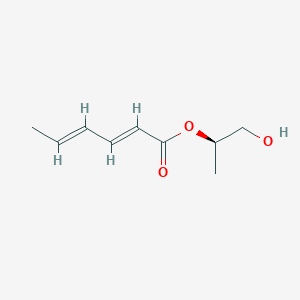


![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
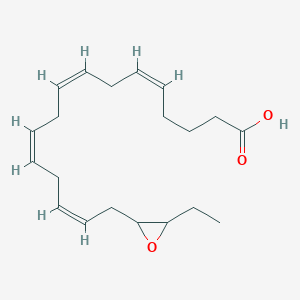

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
